Methyl 2-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
METHYL 2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with methyl 2-amino-3-(benzoate)propanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
METHYL 2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 2-oxo-2-phenylacetate
- 4-Hydroxy-2-quinolones
Uniqueness
METHYL 2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a benzoate ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 2-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C21H19N3O4S/c1-13(19(26)22-16-11-7-6-10-15(16)20(27)28-2)29-21-23-17(12-18(25)24-21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
NEFGTBISDNWISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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